molecular formula C22H20N6O2 B5128049 N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-N'-(2-methoxyethyl)urea

N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-N'-(2-methoxyethyl)urea

Cat. No. B5128049
M. Wt: 400.4 g/mol
InChI Key: DFCBLKXQAYZOCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-N'-(2-methoxyethyl)urea, commonly known as QNZ, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. QNZ is a potent inhibitor of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in inflammation, immune response, and cell survival.

Mechanism of Action

QNZ inhibits the NF-κB pathway by blocking the phosphorylation and degradation of inhibitor of κB (IκB), a protein that binds to NF-κB and prevents its nuclear translocation. By blocking the NF-κB pathway, QNZ inhibits the expression of genes involved in inflammation, immune response, and cell survival.
Biochemical and Physiological Effects:
QNZ has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, suppression of inflammation, and modulation of immune response. QNZ has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

QNZ is a potent and specific inhibitor of NF-κB, making it a valuable tool for studying the role of NF-κB in various diseases. However, QNZ has some limitations for lab experiments, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on QNZ, including the development of more potent and selective inhibitors of NF-κB, the investigation of the molecular mechanisms underlying the neuroprotective effects of QNZ, and the evaluation of the therapeutic potential of QNZ in various diseases. Additionally, the combination of QNZ with other drugs or therapies may enhance its efficacy and reduce its side effects.

Synthesis Methods

The synthesis of QNZ involves the reaction of 2,3-dipyridin-2-ylquinoxaline with 2-methoxyethylisocyanate in the presence of a base. The reaction yields N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-N'-(2-methoxyethyl)urea as the final product. The purity of the product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

QNZ has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and viral infections. In cancer, QNZ has been shown to inhibit the growth and survival of cancer cells by blocking the NF-κB pathway. In autoimmune diseases, QNZ has been shown to suppress the immune response by inhibiting the activation of immune cells. In viral infections, QNZ has been shown to inhibit the replication of viruses by blocking the NF-κB pathway.

properties

IUPAC Name

1-(2,3-dipyridin-2-ylquinoxalin-6-yl)-3-(2-methoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O2/c1-30-13-12-25-22(29)26-15-8-9-16-19(14-15)28-21(18-7-3-5-11-24-18)20(27-16)17-6-2-4-10-23-17/h2-11,14H,12-13H2,1H3,(H2,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCBLKXQAYZOCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC1=CC2=C(C=C1)N=C(C(=N2)C3=CC=CC=N3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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